3,4,5-Trifluorophenylmagnesium bromide
Overview
Description
3,4,5-Trifluorophenylmagnesium bromide is a Grignard reagent . It is a compound that can be used in various chemical reactions .
Molecular Structure Analysis
The molecular formula of 3,4,5-Trifluorophenylmagnesium bromide is F3C6H2MgBr . Its molecular weight is 235.28 .Chemical Reactions Analysis
3,4,5-Trifluorophenylmagnesium bromide is a Grignard reagent and can participate in Grignard reactions .Physical And Chemical Properties Analysis
3,4,5-Trifluorophenylmagnesium bromide has a boiling point of 65°C and a density of 0.975 g/mL at 25°C . Its molecular weight is 235.28 .Scientific Research Applications
“3,4,5-Trifluorophenylmagnesium bromide” is a Grignard reagent . Grignard reagents are commonly used in the field of organic chemistry for the synthesis of various organic compounds . For example, they can be used in Grignard reactions, which involve the addition of Grignard reagents to carbonyl groups in aldehydes or ketones .
One specific application of “3,4,5-Trifluorophenylmagnesium bromide” is in the synthesis of (3,4,5-trifluorophenyl)boronic acid . The procedure involves the reaction of 1-bromo-3,4,5-trifluorobenzene with magnesium to form the Grignard reagent, which is then reacted with trimethyl borate in tetrahydrofuran (THF) to form the boronic acid . The boronic acid can then be used in various other reactions, such as Suzuki-Miyaura cross-coupling reactions .
-
Synthesis of (3,4,5-Trifluorophenyl)boronic Acid
- Field : Organic Chemistry
- Summary : This compound is used in the synthesis of (3,4,5-trifluorophenyl)boronic acid .
- Method : The procedure involves the reaction of 1-bromo-3,4,5-trifluorobenzene with magnesium to form the Grignard reagent, which is then reacted with trimethyl borate in tetrahydrofuran (THF) to form the boronic acid .
- Results : The boronic acid can then be used in various other reactions, such as Suzuki-Miyaura cross-coupling reactions .
-
Synthesis of N-Benzyl-4-Phenylbutyramide
- Field : Organic Chemistry
- Summary : (3,4,5-Trifluorophenyl)boronic acid, which can be synthesized using 3,4,5-Trifluorophenylmagnesium bromide, is used as a catalyst in the formation of amides from carboxylic acids and amines .
- Method : The reaction involves the use of 4-phenylbutyric acid, benzylamine, and (3,4,5-trifluorophenyl)boronic acid in toluene .
- Results : The product of this reaction is N-Benzyl-4-Phenylbutyramide .
-
Synthesis of Norepinephrine Transporter Selective Molecules
- Field : Organic Chemistry
- Summary : 3,4-Difluorophenylmagnesium bromide, a compound similar to 3,4,5-Trifluorophenylmagnesium bromide, can be used to prepare 3,4-difluorophenylboronic acid, a key building block employed in the synthesis of norepinephrine transporter selective molecules .
- Method : The specific methods of application or experimental procedures would be detailed in the specific research papers or patents pertaining to the synthesis of these molecules .
- Results : The results or outcomes obtained would depend on the specific synthesis procedure and the desired norepinephrine transporter selective molecule .
-
Synthesis of Trimethoxybenzophenone Derived Tubulin Polymerization Inhibitors
- Field : Medicinal Chemistry
- Summary : 3,4-Difluorophenylmagnesium bromide, a compound similar to 3,4,5-Trifluorophenylmagnesium bromide, can be used in the synthesis of trimethoxybenzophenone derived tubulin polymerization inhibitors .
- Method : The specific methods of application or experimental procedures would be detailed in the specific research papers or patents pertaining to the synthesis of these inhibitors .
- Results : The results or outcomes obtained would depend on the specific synthesis procedure and the desired tubulin polymerization inhibitor .
Safety And Hazards
properties
IUPAC Name |
magnesium;1,2,3-trifluorobenzene-5-ide;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F3.BrH.Mg/c7-4-2-1-3-5(8)6(4)9;;/h2-3H;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAANOBAJWDSCGM-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=[C-]C=C(C(=C1F)F)F.[Mg+2].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF3Mg | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-Trifluorophenylmagnesium bromide | |
CAS RN |
156006-28-9 | |
Record name | 156006-28-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.